7-Bromo-4-chloroquinazoline chemical properties
7-Bromo-4-chloroquinazoline chemical properties
An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in potent and selective bioactive compounds. Within this class, 7-Bromo-4-chloroquinazoline has emerged as a cornerstone building block, particularly in the development of targeted cancer therapies. Its strategic di-halogenation provides two distinct and chemically orthogonal reactive sites, offering synthetic chemists a robust platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive technical overview of 7-Bromo-4-chloroquinazoline for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and pivotal role as a precursor to a new generation of therapeutic agents. The narrative emphasizes the causality behind experimental choices, providing insights grounded in practical application.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. 7-Bromo-4-chloroquinazoline is a solid at room temperature, and its stability and handling require specific laboratory conditions.
Core Data Summary
The essential physicochemical properties of 7-Bromo-4-chloroquinazoline are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 573675-55-5 | [1][2][3] |
| Molecular Formula | C₈H₄BrClN₂ | [2][3][4] |
| Molecular Weight | 243.49 g/mol | [3] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥95-98% | [3][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), sealed away from moisture. | [2][3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |
| XLogP3-AA | 3.2 | [2][6] |
Chemical Structure Visualization
The structural arrangement of the bromine and chlorine atoms dictates the molecule's reactivity. The chlorine at the 4-position is highly activated towards nucleophilic substitution, while the bromine at the 7-position is primed for metal-catalyzed cross-coupling reactions.
Caption: Chemical structure of 7-Bromo-4-chloroquinazoline.
PART 2: Synthesis and Mechanism
The most prevalent laboratory and industrial synthesis of 7-Bromo-4-chloroquinazoline involves the chlorination of its corresponding quinazolinone precursor. This transformation is a robust and high-yielding method.
Synthetic Workflow
The conversion of 7-bromo-3,4-dihydroquinazolin-4-one to the target compound is typically achieved using a potent chlorinating agent.
Caption: General workflow for the synthesis of 7-Bromo-4-chloroquinazoline.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 7-Bromo-4-chloroquinazoline from 7-bromoquinazolin-4(3H)-one.[7]
Materials:
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7-bromoquinazolin-4(3H)-one
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Phosphorus oxychloride (POCl₃)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Crushed ice
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Brine (saturated NaCl solution)
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Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-5 volumes).
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Base Addition: To the suspension, slowly add N,N-Diisopropylethylamine (DIPEA, ~1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture over crushed ice. This step quenches the excess POCl₃ in a controlled exothermic reaction.
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Extraction: Dilute the quenched mixture with dichloromethane (DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM.
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Washing and Drying: Combine the organic layers, wash with brine to remove residual inorganic impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by filtration over a pad of silica gel using a suitable eluent like ethyl acetate to yield the pure 7-Bromo-4-chloroquinazoline.[7]
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 7-Bromo-4-chloroquinazoline lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential functionalization, making it an ideal scaffold for building molecular libraries.
Core Reactivity Principles
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Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly electrophilic, activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. It readily undergoes substitution with a wide range of nucleophiles, most notably primary and secondary amines. This reaction is the cornerstone of synthesizing 4-anilinoquinazoline derivatives, which are prevalent in kinase inhibitors.[8]
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Palladium-Catalyzed Cross-Coupling at C7: The bromine atom at the 7-position on the benzene ring is less reactive towards nucleophilic attack but is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups, providing a powerful tool to modulate the compound's steric and electronic properties.[9]
Caption: Key reaction pathways for 7-Bromo-4-chloroquinazoline.
PART 4: Application in Drug Discovery - A Kinase Inhibitor Scaffold
The 4-anilinoquinazoline framework, readily synthesized from 7-Bromo-4-chloroquinazoline, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8] Many FDA-approved drugs for cancer treatment, such as Gefitinib and Erlotinib, are based on this core structure.
Mechanism of Action
The quinazoline ring acts as a bioisostere for the adenine base of ATP, allowing it to bind in the enzyme's ATP-binding pocket. The substituent at the 4-position (introduced via SNAr) projects into a specific region of the kinase, while modifications at the 7-position (introduced via cross-coupling) can be used to enhance potency, improve pharmacokinetic properties, or achieve selectivity against other kinases. The strategic placement of halogens on the scaffold provides the necessary handles for these critical modifications.[8][9]
Caption: Role of the quinazoline scaffold in kinase inhibition.
PART 5: Safety and Handling
7-Bromo-4-chloroquinazoline is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.
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Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation.
-
Handling: Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry place, as specified by the manufacturer (typically 2-8°C under an inert atmosphere).[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
7-Bromo-4-chloroquinazoline is more than a simple chemical reagent; it is a versatile and powerful platform for innovation in drug discovery. Its well-defined and differential reactivity at the C4 and C7 positions provides a reliable and logical pathway for the synthesis of complex molecular architectures. For research teams engaged in the development of kinase inhibitors and other targeted therapeutics, a mastery of the chemistry of this scaffold is an invaluable asset, enabling the rapid and efficient generation of novel drug candidates.
References
- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
-
7-BROMO-4-CHLOROQUINAZOLINE CAS#: 573675-55-5 . ChemWhat. [Link]
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7-bromo-4-chloroquinazoline (C8H4BrClN2) . PubChemLite. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Institutes of Health (NIH). [Link]
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Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors . National Institutes of Health (NIH). [Link]
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